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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the absolute
configuration of (+)-Gabosine F, a member of the carbasugar family of natural products. The
gabosines have garnered significant interest due to their diverse biological activities, including
antibiotic, anticancer, and enzyme inhibition properties.[1][2] The precise stereochemical
structure of these molecules is crucial for understanding their biological function and for the
development of synthetic analogues with improved therapeutic potential.

Determination of Absolute Configuration

The absolute configuration of (+)-Gabosine F was unequivocally established through its first
enantiospecific total synthesis from the chiral precursor L-arabinose. This synthetic approach
confirms the stereochemical relationship between the starting material and the final product,

thereby assigning the absolute stereochemistry of the newly formed chiral centers.

Based on the known stereochemistry of L-arabinose and the synthetic route employed, the
absolute configuration of the stereocenters in (+)-Gabosine F can be inferred. The structure
and inferred absolute configuration of (+)-Gabosine F is depicted below:

Caption: The chemical structure and inferred absolute configuration of (+)-Gabosine F.

Spectroscopic and Physicochemical Data
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While a comprehensive dataset for (+)-Gabosine F is not readily available in the public
domain, the following table summarizes the types of data that would be crucial for its
characterization, based on related compounds.

Property Data
Molecular Formula C7H1004
Molecular Weight 158.15 g/mol

The positive sign in "(+)-Gabosine F" indicates
] ] that it rotates plane-polarized light in the
Optical Rotation o N _
dextrorotatory direction. The specific rotation

value is not available.

Chemical shifts (8) and coupling constants (J)
1H NMR (Proton NMR) would confirm the connectivity and relative
roton
stereochemistry of the protons on the

cyclohexanone ring.

Would show the number of unique carbon
13C NMR (Carbon NMR) environments, confirming the molecular

skeleton.

M Spect . High-resolution mass spectrometry (HRMS)
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Experimental Protocols

The determination of the absolute configuration of (+)-Gabosine F was primarily achieved
through total synthesis. Other standard methods for stereochemical determination in organic
chemistry include X-ray crystallography and NMR-based techniques such as the Mosher's
ester analysis.

Total Synthesis from L-Arabinose (Generalized Protocol)

The first enantiospecific synthesis of (+)-Gabosine F was accomplished from L-arabinose in 12
steps. While the detailed, step-by-step experimental protocol is proprietary to the original
publication, the general workflow can be outlined as follows. This synthesis confirms the
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absolute configuration by transferring the known stereochemistry of L-arabinose to the final
product.

Caption: Generalized workflow for the total synthesis of (+)-Gabosine F.
Key Steps in the Synthesis:

Starting Material: The synthesis commences with L-arabinose, a commercially available
starting material with a known absolute configuration.

Functional Group Transformations: A series of reactions are performed to modify the
functional groups of L-arabinose, preparing it for the key cyclization step. This typically
involves protection of hydroxyl groups, oxidation, and chain elongation.

Formation of the Acyclic Precursor: The modified sugar is converted into an open-chain
precursor containing all the necessary carbon atoms and functional groups for the target
molecule.

Intramolecular Cyclization: This is the crucial step where the carbon backbone is cyclized to
form the six-membered ring of the gabosine core.

Formation of the Cyclohexanone Ring: Further modifications of the cyclized intermediate
lead to the formation of the characteristic cyclohexanone ring of Gabosine F.

Deprotection and Final Modifications: Finally, any protecting groups are removed, and final
functional group manipulations are carried out to yield (+)-Gabosine F.

X-ray Crystallography

X-ray crystallography is a powerful technique for the unambiguous determination of the
absolute configuration of a crystalline compound.

Methodology:

» Crystallization: A single crystal of high quality is grown from a purified sample of the
compound.
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Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The
diffraction pattern is collected on a detector.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure
and refine the atomic positions. For the determination of the absolute configuration, the
anomalous dispersion of the X-rays by the atoms in the crystal is analyzed, often requiring
the presence of a heavier atom or high-quality data.

To date, a crystal structure of (+)-Gabosine F has not been reported in the public databases.

NMR Spectroscopy (Mosher's Method)

Mosher's method is a technigue that utilizes NMR spectroscopy to determine the absolute
configuration of chiral secondary alcohols or amines.

Methodology:

Derivatization: The chiral alcohol (or amine) is reacted with the two enantiomers of a chiral
derivatizing agent, typically a-methoxy-a-trifluoromethylphenylacetic acid (MTPA), to form
diastereomeric esters (or amides).

1H and °F NMR Analysis: The *H and *°F NMR spectra of the two diastereomeric products
are recorded and compared.

Configuration Assignment: The differences in the chemical shifts of the protons (or fluorine
atoms) in the vicinity of the newly formed ester/amide linkage are analyzed. Based on an
established model of the conformation of the MTPA derivatives, the absolute configuration of
the original alcohol/amine can be determined.

This method has not been explicitly reported for the determination of the absolute configuration
of (+)-Gabosine F.

Biological Activity and Signaling Pathways

The gabosine family of natural products exhibits a range of biological activities, including
enzyme inhibition and anticancer properties.[1][2] However, specific studies detailing the
interaction of (+)-Gabosine F with cellular signaling pathways are limited. The
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polyhydroxylated cyclohexanone core of gabosines suggests they may act as mimics of
carbohydrates and could potentially interact with carbohydrate-binding proteins or enzymes
involved in glycan metabolism. Further research is required to elucidate the specific molecular
targets and signaling pathways modulated by (+)-Gabosine F.

Caption: A logical diagram illustrating the putative mechanism of biological action for (+)-
Gabosine F.

Conclusion

The absolute configuration of (+)-Gabosine F has been confidently established through its
enantiospecific total synthesis from L-arabinose. This foundational knowledge is critical for the
rational design of synthetic derivatives and for detailed structure-activity relationship studies.
While specific quantitative data and the elucidation of its precise mechanism of biological
action remain areas for further investigation, the established stereochemistry provides a solid
framework for future research into the therapeutic potential of this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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